molecular formula C6H6F3N3O2S B14960028 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14960028
M. Wt: 241.19 g/mol
InChI Key: MBWYLNSSVFWSCE-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methoxyacetamide with a suitable thiadiazole precursor. One common method includes the cyclization of a hydrazine derivative with a carbon disulfide source, followed by the introduction of the trifluoromethyl group. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(trifluoromethyl)aniline
  • 2-methoxy-5-(trifluoromethyl)pyridine
  • 2-methoxy-5-(trifluoromethyl)benzoate

Uniqueness

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the methoxy and trifluoromethyl groups, which can enhance its biological activity and chemical stability. The thiadiazole ring also contributes to its distinct properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C6H6F3N3O2S

Molecular Weight

241.19 g/mol

IUPAC Name

2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C6H6F3N3O2S/c1-14-2-3(13)10-5-12-11-4(15-5)6(7,8)9/h2H2,1H3,(H,10,12,13)

InChI Key

MBWYLNSSVFWSCE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NN=C(S1)C(F)(F)F

Origin of Product

United States

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